molecular formula C13H13N3O3 B3339752 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid CAS No. 1221722-23-1

3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid

Cat. No.: B3339752
CAS No.: 1221722-23-1
M. Wt: 259.26
InChI Key: HAKZQBIYSLCGGZ-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid is a complex organic compound featuring a pyrimidine ring substituted with hydroxy, methyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where urea, an aldehyde, and a β-keto ester react under acidic conditions to form a dihydropyrimidine intermediate.

    Substitution Reactions: The intermediate undergoes further substitution reactions to introduce the pyridinyl group at the 2-position and the hydroxy group at the 4-position.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety, which can be achieved through a coupling reaction using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 4-position can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative using hydrogenation over a palladium catalyst.

    Substitution: The methyl group at the 6-position can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: AlCl₃ (aluminum chloride) as a catalyst for Friedel-Crafts reactions.

Major Products

    Oxidation: 4-Keto-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid.

    Reduction: 3-[4-Hydroxy-6-methyl-2-(piperidin-2-yl)pyrimidin-5-yl]propanoic acid.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with pyrimidine derivatives. It may also serve as a ligand in the development of new drugs targeting specific biological pathways.

Medicine

Potential medicinal applications include its use as an anti-inflammatory or anticancer agent. The presence of the pyridinyl and pyrimidine rings suggests it could interact with DNA or proteins involved in cell proliferation.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The pyridinyl and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. This compound may also interfere with nucleic acid functions, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine: Lacks the propanoic acid moiety, which may reduce its solubility and reactivity.

    3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]acetic acid: Similar structure but with a shorter carbon chain, potentially affecting its binding affinity and biological activity.

    6-Methyl-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid: Lacks the hydroxy group, which may alter its chemical reactivity and interaction with biological targets.

Uniqueness

The unique combination of functional groups in 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid provides a versatile platform for chemical modifications and biological interactions. Its structure allows for multiple points of attachment, making it a valuable compound for drug development and materials science.

Properties

IUPAC Name

3-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-9(5-6-11(17)18)13(19)16-12(15-8)10-4-2-3-7-14-10/h2-4,7H,5-6H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZQBIYSLCGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156200
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-23-1
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 2
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
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3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
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3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
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3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 6
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid

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